Carbovir-13C,d2

Description

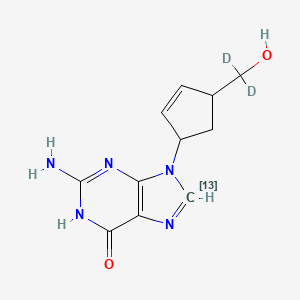

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-TTYOAZMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747289 | |

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-59-0 | |

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Carbovir-13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carbovir-13C,d2, an isotopically labeled analogue of the potent antiviral agent Carbovir. This document details a plausible synthetic pathway, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry assays.

Chemical Properties and Data

| Property | Value |

| Chemical Name | This compound |

| Synonyms | rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-yl]-6H-purin-6-one-13C |

| Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂ |

| Molecular Weight | 250.26 g/mol |

| CAS Number | 1246816-59-0 |

| Appearance | White to off-white solid |

| Isotopic Enrichment | ¹³C at one position in the purine ring, Deuterium (d₂) at the hydroxymethyl group. |

Proposed Synthesis of this compound

A convergent synthetic strategy is proposed for the preparation of this compound. This approach involves the synthesis of two key isotopically labeled intermediates: a ¹³C-labeled purine derivative and a deuterated cyclopentenyl moiety, which are then coupled to form the final product.

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols

1. Synthesis of 2-Amino-6-chloro-[¹³C]-purine

-

Objective: To synthesize the ¹³C-labeled purine intermediate.

-

Starting Material: Commercially available [¹³C]-Guanine. The position of the ¹³C label should be chosen based on the desired final product labeling pattern. For this guide, we assume a single ¹³C incorporation in the purine ring, for instance, at the C8 position, which can be achieved using [¹³C]-formic acid in the purine biosynthesis. A general synthesis of [4,5,6,8-¹³C₄]guanine has been reported and can be adapted for selective labeling.[1]

-

Procedure:

-

Suspend [¹³C]-Guanine in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude 2-amino-6-chloro-[¹³C]-purine by recrystallization or column chromatography.

-

2. Synthesis of Activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative

-

Objective: To prepare the deuterated cyclopentene moiety activated for coupling.

-

Starting Material: A suitable chiral cyclopentene precursor, such as a resolved cyclopentene-4-carboxylic acid ester.

-

Procedure:

-

Dissolve the cyclopentene-4-carboxylic acid ester in a dry aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C and slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).

-

Carefully quench the excess LiAlD₄ by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol.

-

Purify the diol by column chromatography.

-

Selectively activate the allylic hydroxyl group. For example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the mesylate.

-

3. Palladium-Catalyzed Coupling and Final Synthesis of this compound

-

Objective: To couple the two isotopically labeled intermediates to form this compound.

-

Procedure:

-

Dissolve 2-amino-6-chloro-[¹³C]-purine and the activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative in a suitable solvent such as DMF or acetonitrile.

-

Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate or triethylamine).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by HPLC).

-

Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate is the 6-chloro purine derivative. This is then hydrolyzed to the guanine moiety by treatment with aqueous acid (e.g., formic acid or hydrochloric acid).

-

Purify the final product, this compound, by preparative HPLC or column chromatography.

-

Characterization of this compound

Comprehensive analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound, providing information on the connectivity of atoms and the positions of the isotopic labels.

-

¹H NMR: The proton NMR spectrum will be similar to that of unlabeled Carbovir, but with some key differences. The signal corresponding to the protons on the carbon bearing the deuterium atoms (the hydroxymethyl group) will be significantly reduced or absent. The coupling patterns of adjacent protons may also be simplified.

-

¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the ¹³C-labeled carbon in the purine ring. The chemical shift of this carbon will be consistent with its position in the purine structure. The signal for the carbon atom attached to the deuterium atoms will be a triplet (due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to the unlabeled compound.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm its location in the molecule.

Table of Expected NMR Data (Predicted)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Purine H-8 (or other ¹³C labeled position) | ~7.8 | Enriched signal, ~140 | ¹³C labeling will result in a significantly enhanced signal. |

| Cyclopentene H-2, H-3 | ~6.0 - 6.2 | ~130 - 135 | Olefinic protons. |

| Cyclopentene H-1 | ~5.5 | ~60 | Proton attached to the carbon bonded to the purine. |

| Cyclopentene H-4 | ~4.8 | ~50 | Proton attached to the carbon with the hydroxymethyl-d2 group. |

| CH₂-OD₂ | Absent or very weak | ~65 (triplet) | Deuteration leads to signal disappearance in ¹H and a triplet in ¹³C. |

| Purine C-2, C-4, C-5, C-6 | ~150-160 | Carbonyl and imine carbons of the purine ring. |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic incorporation in this compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₀¹³CH₁₁D₂N₅O₂. This confirms the elemental composition and the incorporation of the isotopes.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of the molecule. The fragmentation of the purine ring and the cyclopentene moiety can provide further structural confirmation. The masses of the fragment ions will be shifted according to the location of the isotopic labels, helping to pinpoint their positions.

Table of Expected Mass Spectrometry Data

| Ion | Expected m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 251.13 | The molecular ion peak will be shifted by +1 for the ¹³C and +2 for the two deuterium atoms. |

| [Purine-13C+H]⁺ | 152.06 | Fragment corresponding to the ¹³C-labeled guanine moiety. |

| [Cyclopentene-d2]⁺ | 99.09 | Fragment corresponding to the deuterated cyclopentenylmethanol side chain. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound.

-

Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) can be used.

-

Detection: UV detection at a wavelength where the purine ring has strong absorbance (e.g., 254 nm or 272 nm) is typically employed.

-

Purity Assessment: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The retention time should be very similar to that of an unlabeled Carbovir standard.

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and comprehensive characterization of this compound. The successful execution of the described protocols will yield a high-purity, isotopically labeled internal standard essential for advanced biomedical and pharmaceutical research. The detailed characterization using NMR, MS, and HPLC will ensure the structural integrity and quality of the final compound, making it a reliable tool for researchers in the field of antiviral drug development.

References

Carbovir-13C,d2: A Technical Guide to its Mechanism of Action in HIV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against the Human Immunodeficiency Virus (HIV). Its isotopically labeled form, Carbovir-13C,d2, serves as an invaluable tool in the detailed study of its pharmacokinetics, metabolism, and mechanism of action. The incorporation of stable isotopes, Carbon-13 (¹³C) and Deuterium (d), allows for precise tracking and quantification of the drug and its metabolites in complex biological systems through mass spectrometry-based methods.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Carbovir in inhibiting HIV replication, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. While the isotopic labeling does not alter the fundamental biological activity of the molecule, it is crucial for the in-depth studies that elucidate this activity.[3][4][5]

Mechanism of Action

Carbovir, a carbocyclic guanosine analogue, exerts its anti-HIV effect after intracellular conversion to its active triphosphate form, Carbovir triphosphate (CBV-TP).[6][7] The mechanism of action can be delineated into two primary stages: intracellular phosphorylation and competitive inhibition of HIV reverse transcriptase.

Intracellular Phosphorylation Pathway

Carbovir enters host cells and undergoes a three-step phosphorylation cascade catalyzed by host cellular enzymes to yield the active CBV-TP.

-

Monophosphorylation: Carbovir is initially phosphorylated to Carbovir monophosphate (CBV-MP). This initial and rate-limiting step is catalyzed by a cytosolic 5'-nucleotidase.[8]

-

Diphosphorylation: CBV-MP is subsequently converted to Carbovir diphosphate (CBV-DP) by guanylate kinase (GMPK).[9]

-

Triphosphorylation: Finally, CBV-DP is phosphorylated to the active Carbovir triphosphate (CBV-TP) by nucleoside diphosphate kinase (NDPK).[10][11]

Inhibition of HIV Reverse Transcriptase

CBV-TP acts as a competitive inhibitor of the viral enzyme, HIV reverse transcriptase (RT). HIV RT is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[9]

CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[6] Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of Carbovir prevents the formation of the next 5'-3' phosphodiester bond, leading to premature termination of the DNA chain.[6] This halting of viral DNA synthesis effectively stops HIV replication.

Quantitative Data

The antiviral potency and pharmacokinetic properties of Carbovir and its prodrug Abacavir have been quantified in numerous studies. The use of this compound is instrumental in obtaining precise pharmacokinetic data.

Table 1: In Vitro Anti-HIV Activity of Abacavir

| Cell Line | HIV-1 Strain | IC₅₀ (µM) | Reference |

| MT-4 | Wild-type | 4.0 | [12] |

| CEM | Wild-type | - | [12] |

| CD4+ CEM | Wild-type | - | [12] |

| Clinical Isolates | - | 0.26 | [12] |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Carbovir Triphosphate

| Parameter | Value | Reference |

| Kᵢ (with calf thymus DNA template primer) | 0.021 µM | [12] |

Table 3: Pharmacokinetic Parameters of Carbovir in Rats

| Parameter | Intravenous (20 mg/kg) | Oral (60 mg/kg) | Reference |

| Terminal Elimination Half-life (t½) | 21.4 ± 4.37 min | 81.0 ± 67.6 min | [13] |

| Total Body Clearance (CL) | 55.2 ± 13.8 ml/min/kg | - | [13] |

| Volume of Distribution (Vd) | 1,123 ± 250 ml/kg | - | [13] |

| Oral Bioavailability (F) | - | 0.101 ± 0.035 | [13] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Carbovir's mechanism of action. The use of this compound is particularly advantageous in protocols involving mass spectrometry.

Anti-HIV Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect cells from HIV-induced cytopathic effects.

Materials:

-

MT-4 cells

-

HIV-1 stock

-

Carbovir or this compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Prepare serial dilutions of Carbovir.

-

Add the Carbovir dilutions to the wells.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.

-

Include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (or a non-radioactive detection system)

-

Carbovir triphosphate (CBV-TP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add varying concentrations of CBV-TP to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA onto glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition and determine the Kᵢ value.

Intracellular Carbovir Triphosphate Analysis (HPLC-MS/MS)

This protocol is used to quantify the active metabolite of Carbovir within cells. The use of this compound as a standard is crucial for accurate quantification.

Materials:

-

CEM cells (or other relevant lymphoid cell line)

-

Carbovir

-

This compound-TP (as an internal standard)

-

Methanol

-

Perchloric acid or trichloroacetic acid for extraction

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Anion-exchange or reverse-phase ion-pairing HPLC column

Procedure:

-

Incubate CEM cells with Carbovir for various time points.

-

Harvest the cells and wash with cold PBS.

-

Extract the intracellular metabolites by adding cold methanol and perchloric acid.

-

Centrifuge to pellet cellular debris.

-

Neutralize the supernatant.

-

Spike the samples with a known concentration of this compound-TP internal standard.

-

Analyze the samples by HPLC-MS/MS.

-

Develop a standard curve using known concentrations of Carbovir triphosphate.

-

Quantify the intracellular concentration of CBV-TP based on the peak area ratio to the internal standard.[14][15][16][17][18]

Conclusion

This compound is a critical research tool that enables the precise and detailed investigation of the anti-HIV mechanism of its parent compound, Carbovir. Through intracellular phosphorylation to its active triphosphate form, Carbovir effectively inhibits HIV reverse transcriptase by acting as a competitive inhibitor and chain terminator. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers in the field of antiviral drug development to further explore and understand the therapeutic potential of Carbovir and other nucleoside analogues.

References

- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Determination of Isotopologue and Tandem Mass Isotopomer Fractions of Primary Metabolites for (13)C-Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of isotopically labeled daclatasvir for use in human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 11. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iscrm.uw.edu [iscrm.uw.edu]

- 17. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Carbovir-13C,d2: An In-depth Technical Guide for Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbovir-13C,d2, a labeled analogue of the potent anti-HIV agent Carbovir, for use in viral replication studies. This document details its mechanism of action, provides representative experimental protocols, and presents key quantitative data to facilitate its application in research settings.

Introduction to Carbovir

Carbovir is a carbocyclic nucleoside analog of 2',3'-didehydro-2',3'-dideoxyguanosine (d4G). It is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). The biologically active form is the (-)-enantiomer. Its stability and ability to inhibit HIV infectivity and replication at concentrations significantly below its cytotoxic levels have made it a cornerstone in antiretroviral research. The isotopically labeled version, this compound, serves as a crucial tool for detailed pharmacokinetic, metabolic, and mechanistic studies, allowing for precise quantification and tracing of the molecule and its metabolites.

This compound Details:

-

Molecular Formula: C₁₀¹³CH₁₁D₂N₅O₂

-

Molecular Weight: 250.26

-

CAS Number: 1246816-59-0[1]

Mechanism of Action

Carbovir is a prodrug that requires intracellular activation to exert its antiviral effect. Once inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA. By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), CBV-TP gets incorporated into the growing viral DNA chain. However, lacking a 3'-hydroxyl group, it terminates the DNA chain elongation, thus halting viral replication.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Replication

Caption: Intracellular activation of Carbovir and its role in inhibiting HIV reverse transcriptase.

Quantitative Data

The following tables summarize key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Efficacy and Metabolism

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Reverse Transcriptase Activity) | 0.8 µM | H9 cells | |

| Half-life of CBV-TP | 2.5 hours | CEM cells | [2] |

| Steady-State CBV-TP Concentration | 84 - 317 fmol/10⁶ cells | PBMCs | [3] |

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Terminal Elimination Half-life | 21.4 ± 4.37 | min | [4][5] |

| Total Body Clearance | 55.2 ± 13.8 | ml/min per kg | [4][5] |

| Volume of Distribution (steady state) | 1123 ± 250 | ml/kg | [4][5] |

| Plasma Protein Binding | 20 | % | [4][5] |

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Terminal Half-life | 81.0 ± 67.6 | min | [4][5] |

| Oral Bioavailability | 0.101 ± 0.035 | [4][5] |

Experimental Protocols

This section provides representative protocols for key experiments involving Carbovir. The use of this compound would primarily involve modifications in the analytical steps (e.g., mass spectrometry) to detect and quantify the labeled compound and its metabolites.

General Synthesis of Carbovir

A detailed, step-by-step protocol for the synthesis of isotopically labeled this compound is not publicly available. However, the general synthesis of Carbovir (carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine) has been described. A common route involves the synthesis of a key intermediate, (+-)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol, from 2-amino-4,6-dichloropyrimidine and cis-4-(hydroxymethyl)cyclopentenylamine. This intermediate is then used to prepare the carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, which is subsequently converted to Carbovir. The introduction of ¹³C and ²H (deuterium) would occur during the synthesis of one of the early precursors.

In Vitro HIV Replication Assay (Representative Protocol)

This protocol is a generalized procedure for assessing the antiviral activity of a compound against HIV-1 in cell culture.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀).

Materials:

-

CEM-SS cells (or other susceptible T-lymphocyte cell line)

-

HIV-1 stock (e.g., HTLV-IIIb strain)

-

This compound stock solution (in DMSO)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

96-well microtiter plates

-

Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed CEM-SS cells into a 96-well plate at a density of approximately 1,250 cells per well in culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a "no drug" control.

-

Infection: Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI), typically between 0.005 and 2.5.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 6 days.

-

Assessment of Viral Replication:

-

RT Assay: After 6 days, collect the cell culture supernatant. Perform a reverse transcriptase activity assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture containing a template-primer and ³H-labeled thymidine triphosphate (³H-TTP). The incorporation of radioactivity into newly synthesized DNA is then measured using a scintillation counter.

-

p24 Antigen ELISA: Alternatively, quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Determine the percentage of inhibition of RT activity or p24 production for each drug concentration compared to the "no drug" control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantification of Intracellular Carbovir-Triphosphate (CBV-TP) by LC-MS/MS

Objective: To measure the concentration of the active metabolite, CBV-TP, within cells. The use of this compound allows for the use of an isotope dilution mass spectrometry method, providing high accuracy and precision.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or other target cells

-

This compound

-

Methanol (ice-cold)

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture PBMCs and treat with a known concentration of this compound for a specified time.

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70% methanol or 10% TCA).

-

-

Extraction of Nucleotides:

-

Vortex the cell lysate and incubate on ice.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the intracellular nucleotides.

-

-

Sample Preparation: Neutralize the extract if an acid was used for precipitation. The sample may require solid-phase extraction (SPE) for cleanup and enrichment of the triphosphate metabolites.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column (e.g., an anion-exchange or reversed-phase column with an ion-pairing agent).

-

Detect and quantify CBV-TP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions for the labeled CBV-TP will be used for detection.

-

Use a standard curve prepared with known amounts of labeled CBV-TP to quantify the concentration in the cell extracts.

-

-

Data Normalization: Express the intracellular CBV-TP concentration as fmol per 10⁶ cells.

Experimental Workflows

Antiviral Drug Screening and Characterization Workflow

Caption: A typical workflow for antiviral drug discovery and characterization.

Cellular Uptake and Metabolism Study Workflow

Caption: Workflow for studying the cellular uptake and metabolism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Promega Corporation [promega.ca]

- 3. Synthesis and antiviral activity of 2'-deoxy-6'-substituted carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral properties of carbocyclic 3'-oxa-2',3'-dideoxyguanosine and its 7-deazaguanosine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbovir-13C,d2: A Technical Guide to its Isotopic Labeling Pattern, Metabolism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled nucleoside reverse transcriptase inhibitor, Carbovir-13C,d2. It details the specific isotopic labeling pattern, metabolic activation pathway, and mechanism of action. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic, pharmacokinetic, and mechanistic studies.

Isotopic Labeling Pattern

This compound is a stable isotope-labeled version of Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV). The specific labeling pattern is crucial for its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. The molecular formula of this compound is C₁₀¹³CH₁₁D₂N₅O₂.[1] The isotopic labels are strategically placed to allow for clear differentiation from the unlabeled drug in mass spectrometry and NMR spectroscopy.

The precise locations of the stable isotopes are as follows:

-

One ¹³C atom is located at the C8 position of the purine ring .

-

Two deuterium (D) atoms are located on the hydroxymethyl group attached to the C4' position of the cyclopentene ring .

This specific labeling is confirmed by the IUPAC International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations for the compound with CAS number 1246816-59-0.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1246816-59-0[1][2] |

| Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂[1] |

| Molecular Weight | 250.26 g/mol [1][2] |

| InChI | InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1[2] |

| SMILES | [2H]C([2H])(O)[C@@H]1C=C--INVALID-LINK--C1[2] |

Metabolic Activation and Mechanism of Action

Carbovir, the parent compound of the prodrug Abacavir, requires intracellular phosphorylation to become pharmacologically active. This metabolic pathway is critical to its function as an antiviral agent.

Metabolic Activation Pathway

Carbovir is converted to its active form, carbovir triphosphate (CBV-TP), through a series of enzymatic steps within the host cell. This process is initiated by a cytosolic 5'-nucleotidase which catalyzes the first phosphorylation to carbovir monophosphate. Subsequent phosphorylations to the diphosphate and then the active triphosphate are carried out by other cellular kinases.

The metabolic activation of Carbovir can be visualized as follows:

Mechanism of Action

The active metabolite, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor of HIV-1 reverse transcriptase. CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopentene ring of Carbovir prevents the formation of the next 5' to 3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

The mechanism of HIV-1 reverse transcriptase inhibition is depicted below:

Experimental Protocols

The use of this compound in research settings typically involves its application as an internal standard for quantitative analysis or as a tracer in metabolic studies. Below are generalized methodologies for these applications.

Quantitative Bioanalysis using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of Carbovir in biological matrices (e.g., plasma, cell lysates).

Table 2: Experimental Workflow for Quantitative Bioanalysis

| Step | Procedure |

| 1. Sample Preparation | - Thaw biological samples on ice. - Spike a known concentration of this compound (internal standard) into each sample, calibration standard, and quality control sample. - Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. - Vortex and centrifuge to pellet precipitated proteins. - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. - Reconstitute the residue in the mobile phase for LC-MS/MS analysis. |

| 2. LC-MS/MS Analysis | - Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column. - Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). - Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. - Monitor specific precursor-to-product ion transitions for both Carbovir and this compound in Multiple Reaction Monitoring (MRM) mode. |

| 3. Data Analysis | - Integrate the peak areas for both the analyte (Carbovir) and the internal standard (this compound). - Calculate the peak area ratio of the analyte to the internal standard. - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. - Determine the concentration of Carbovir in the unknown samples by interpolating their peak area ratios from the calibration curve. |

The logical workflow for this experimental protocol is illustrated below:

Metabolic Fate and Flux Analysis

This protocol describes a general approach for tracing the metabolic fate of Carbovir using this compound in a cell-based assay.

Table 3: Experimental Workflow for Metabolic Tracer Studies

| Step | Procedure |

| 1. Cell Culture and Dosing | - Culture relevant cells (e.g., CEM, MT-4) to the desired density. - Treat the cells with a known concentration of this compound for various time points. |

| 2. Metabolite Extraction | - Harvest the cells by centrifugation. - Quench metabolic activity by washing with ice-cold phosphate-buffered saline. - Extract intracellular metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water, 40:40:20). - Centrifuge to remove cell debris and collect the supernatant containing the metabolites. |

| 3. LC-MS or NMR Analysis | - Analyze the extracted metabolites using high-resolution mass spectrometry (HRMS) to identify and quantify labeled Carbovir and its phosphorylated metabolites. - Alternatively, utilize Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotopic labeling in the metabolites. |

| 4. Data Interpretation | - Identify and quantify the isotopologues of Carbovir and its metabolites. - Determine the rate of formation and turnover of the various phosphorylated species. - Elucidate the metabolic pathways and potential off-target effects of Carbovir. |

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

"Carbovir-13C,d2" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Carbovir-13C,d2

Disclaimer: Publicly available stability and forced degradation data for Carbovir, and specifically for this compound, is limited. This guide has been developed based on established principles of pharmaceutical stability testing for nucleoside analogs, information from suppliers of Carbovir, and standard analytical methodologies. The experimental data and pathways described herein are representative examples and should be used as a reference for laboratory-specific validation.

Introduction

Carbovir is a carbocyclic nucleoside analog that acts as a potent reverse transcriptase inhibitor. The isotopically labeled version, this compound, is a critical tool in metabolic studies, pharmacokinetic analyses, and its use as an internal standard in quantitative mass spectrometry assays. The accuracy of data generated using this labeled compound is directly dependent on its chemical purity and stability. Degradation of the standard can lead to inaccurate quantification and misinterpretation of experimental results. This document provides a technical overview of recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The stability of isotopically labeled compounds is generally considered to be identical to their unlabeled counterparts. Based on supplier recommendations for Carbovir, the following conditions should be observed.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C[1][2] | Up to 3 years[1] | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |

| In Solvent (e.g., DMSO) | -80°C[1] | Up to 1 year[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

Chemical Stability Profile and Forced Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish its intrinsic stability profile. While specific studies on Carbovir are not widely published, a profile can be inferred from the behavior of similar nucleoside analogs. The primary degradation pathway for many such compounds is hydrolysis under acidic conditions, which cleaves the bond linking the purine base to the carbocyclic ring. Oxidation is another potential stress factor.

3.1 Representative Forced Degradation Data

The following table summarizes plausible outcomes for a forced degradation study of this compound. The target degradation in such studies is typically 5-20% to ensure that secondary degradation is minimized.

Table 2: Illustrative Example of Forced Degradation Results for this compound

| Stress Condition | Reagent / Condition | Time | Temperature | % Assay of this compound | % Total Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 85.2% | 14.8% | Guanine, Carbocyclic Amine |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 98.9% | 1.1% | Minor unspecified |

| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 91.5% | 8.5% | N-oxide derivatives |

| Thermal | Dry Heat | 48 hours | 80°C | 99.5% | 0.5% | Negligible |

| Photolytic | ICH Option 2 (UV/Vis) | 7 days | 25°C | 99.2% | 0.8% | Negligible |

Note: This data is illustrative and serves as an example of how results from a forced degradation study would be presented.

3.2 Potential Degradation Pathway

The most probable chemical degradation route for Carbovir is acid-catalyzed hydrolysis. This reaction involves the cleavage of the C-N bond between the guanine moiety and the carbocyclic ring, resulting in the formation of guanine and a chiral carbocyclic amine.

Caption: Proposed acid hydrolysis degradation pathway for Carbovir.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.

4.1 Example Stability-Indicating HPLC Method

This protocol describes a representative reverse-phase HPLC method suitable for analyzing this compound and its potential degradation products.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 20.0 35 25.0 90 30.0 90 31.0 5 | 35.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. For forced degradation samples, neutralize the solution if necessary before dilution.

4.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Caption: Workflow for a forced degradation and stability study.

Conclusion and Best Practices

The chemical integrity of this compound is paramount for its effective use in research.

-

Always store the compound as recommended, particularly protecting the solid form from moisture and solutions from repeated freeze-thaw cycles.

-

Verify the purity of a new lot of the standard upon receipt and periodically thereafter, especially if it is used over a long period.

-

Consider potential degradation when preparing stock solutions in acidic media, as hydrolysis is a likely risk.

-

Use a validated stability-indicating method, such as the HPLC protocol outlined here, to ensure that quantitative results are based on the intact molecule and not its degradants.

By adhering to these guidelines, researchers can ensure the reliability of their analytical standards and the validity of their experimental data.

References

"Carbovir-13C,d2" certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbovir-13C,d2, an isotopically labeled form of Carbovir, a potent nucleoside reverse transcriptase inhibitor (NRTI). This document summarizes key chemical data, outlines a representative analytical workflow, and details its mechanism of action through signaling pathway diagrams.

Chemical and Physical Data

This compound is a stable-isotope labeled version of Carbovir, which is used in research and as a reference standard in analytical methods. The isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Carbovir in biological matrices by mass spectrometry.

| Property | Value | Source |

| Analyte Name | This compound | [1] |

| Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂ | [2][3] |

| Molecular Weight | 250.26 g/mol | [2][3] |

| Unlabeled CAS Number | 118353-05-2 | [1] |

| Labeled CAS Number | 1246816-59-0 | [2] |

| Chemical Name | 2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one-13C | [1] |

| Synonyms | rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2, cis-Carbovir-13C,d2, GR 90352X-13C,d2, NSC 614846-13C,d2 | [3] |

Representative Experimental Protocols

While a specific certificate of analysis was not publicly available, a standard analytical workflow for the characterization and quantification of an isotopically labeled internal standard like this compound would involve the following methodologies.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the this compound reference standard and to separate it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the principal peak.

-

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method:

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or injected via an HPLC system.

-

Analysis: The mass spectrum is acquired in full scan mode. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the incorporation of the 13C and deuterium labels.

-

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To develop a method for the quantification of Carbovir in a biological matrix using this compound as an internal standard.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Method:

-

Sample Preparation: A protein precipitation or solid-phase extraction is performed on the biological samples (e.g., plasma) to remove interferences. A known amount of the internal standard (this compound) is added to all samples, calibrators, and quality controls.

-

LC Separation: Chromatographic separation is achieved using a reverse-phase C18 column with a gradient of acetonitrile and water.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carbovir and this compound are monitored.

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of Carbovir in the unknown samples is then determined from this curve.

-

Diagrams

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of Carbovir using this compound as an internal standard.

Mechanism of Action: Carbovir Metabolic Pathway

Carbovir is a prodrug that must be anabolized to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[4][5] This process is carried out by host cellular kinases.

Caption: Intracellular phosphorylation cascade of Abacavir to the active Carbovir Triphosphate.

Signaling Pathway of HIV Replication Inhibition

The active metabolite, Carbovir 5'-triphosphate (CBV-TP), inhibits the activity of HIV reverse transcriptase, an essential enzyme for viral replication.[4][6]

Caption: Mechanism of HIV reverse transcriptase inhibition by Carbovir Triphosphate (CBV-TP).

References

- 1. This compound | TRC-C177742-0.5MG | LGC Standards [lgcstandards.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

Carbovir-13C,d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbovir-13C,d2, a labeled analogue of the potent nucleoside reverse transcriptase inhibitor (NRTI), Carbovir. This document furnishes crucial information on its suppliers and availability, its mechanism of action, and relevant experimental protocols, designed to support research and development in antiviral drug discovery.

Supplier and Availability of this compound

This compound is a specialized chemical compound available from a select number of suppliers. The following table summarizes the available information on vendors and product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Code | Pack Size(s) | Additional Information |

| LGC Standards | TRC-C177742-0.5MG | 0.5 mg, 5 mg | A certificate of analysis is available. Exact weight packaging can be requested.[1] |

| CymitQuimica | TRC-C177742 | - | Labeled Carbovir (C177740). Intended for lab use only.[2] |

| CP Lab Safety | - | 0.5 mg | For professional manufacturing, research laboratories, and industrial or commercial usage only.[3] |

| BIOGEN Científica | - | - | Further inquiry with the supplier is needed for detailed information. |

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂ |

| Molecular Weight | 250.26 g/mol [2][3] |

| Unlabeled CAS Number | 118353-05-2[1] |

| Labeled CAS Number | 1246816-59-0[3] |

| Synonyms | rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2; cis-Carbovir-13C,d2; GR 90352X-13C,d2; NSC 614846-13C,d2[2] |

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Carbovir is a carbocyclic analogue of 2',3'-dideoxyguanosine and a potent inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. The mechanism of action involves several key steps within the host cell, ultimately leading to the termination of viral DNA synthesis.

Signaling Pathway of Carbovir Activation and Action

References

Carbovir-13C,d2 as a Tracer in Virology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a potent carbocyclic nucleoside analog, is a cornerstone in anti-retroviral therapy, primarily against Human Immunodeficiency Virus (HIV). Its efficacy lies in its intracellular conversion to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a chain terminator for viral reverse transcriptase. The use of isotopically labeled Carbovir, specifically Carbovir-13C,d2, offers a powerful tool for elucidating its intricate metabolic pathway, pharmacokinetic profile, and mechanism of action with high precision and sensitivity. This guide provides a comprehensive overview of the application of this compound as a tracer in virology research, detailing its metabolic fate, experimental protocols for its use, and quantitative data to inform study design.

Introduction to Carbovir and Isotopic Tracing

Carbovir is the enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. It is a prodrug that, upon intracellular phosphorylation, is converted to Carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into viral DNA by reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group prevents further elongation of the DNA chain, thus inhibiting viral replication.

Stable isotope labeling, utilizing non-radioactive isotopes such as carbon-13 (¹³C) and deuterium (²H or d), provides a safe and effective method for tracing the metabolic fate of drugs like Carbovir.[1] this compound, with its increased mass, can be distinguished from its unlabeled counterpart by mass spectrometry (MS), allowing for precise quantification and metabolic pathway analysis without the complications of radioactive tracers.

Intracellular Metabolism and Pharmacokinetics

The antiviral activity of Carbovir is entirely dependent on its intracellular conversion to CBV-TP. Understanding the kinetics of this process is crucial for optimizing dosing regimens and overcoming potential drug resistance.

Metabolic Activation Pathway

Carbovir is metabolized to its mono-, di-, and triphosphate forms within human lymphoid cells, such as CCRF-CEM cells.[2] The initial phosphorylation to Carbovir monophosphate is catalyzed by cytosolic 5'-nucleotidase.[2] Subsequent phosphorylations are carried out by other cellular kinases. A minor portion of Carbovir can also be converted to guanosine triphosphate (GTP).[2]

References

Methodological & Application

Application Notes and Protocols: Carbovir-13C,d2 as an Internal Standard for LC-MS/MS Quantification of Carbovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent carbocyclic nucleoside analogue that exhibits significant activity against the human immunodeficiency virus (HIV). Accurate and precise quantification of Carbovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the reliability and accuracy of LC-MS/MS data.[2][3] A SIL-IS, such as Carbovir-13C,d2, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing effective correction for variations during sample preparation and analysis.[4][5] This document provides a detailed protocol for the quantification of Carbovir in human plasma using this compound as an internal standard.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Carbovir and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The concentration of Carbovir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Carbovir analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Carbovir and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

1.2. Standard Working Solutions:

-

Prepare serial dilutions of the Carbovir stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.3. Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (add 10 µL of 50:50 acetonitrile:water instead).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

3.1. Liquid Chromatography:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

3.2. Mass Spectrometry:

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 60 psi

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Carbovir 248.1 152.1 25 | this compound | 251.1 | 155.1 | 25 |

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Carbovir | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |

| Low | 3 | < 10 | < 10 | ± 10 | ± 10 |

| Medium | 100 | < 10 | < 10 | ± 10 | ± 10 |

| High | 800 | < 10 | < 10 | ± 10 | ± 10 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 95 - 105 | > 85 |

| High | 800 | 95 - 105 | > 85 |

Visualizations

References

- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantitative Analysis of Carbovir using Carbovir-13C,d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor and is the active metabolite of the antiretroviral drug abacavir. Accurate quantification of Carbovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides a detailed application note and protocol for the quantitative analysis of Carbovir in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Carbovir-13C,d2. The use of an isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method involves the extraction of Carbovir and the internal standard, this compound, from human plasma followed by analysis using LC-MS/MS. The compounds are separated chromatographically and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ions of the analytes are selectively fragmented, and specific product ions are monitored for quantification. The ratio of the peak area of Carbovir to that of the internal standard is used to determine the concentration of Carbovir in the sample by referencing a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method, which have been established through rigorous validation procedures in line with regulatory guidelines.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Carbovir | 252.1 | 152.1 | Positive ESI |

| This compound | 255.1 | 155.1 | Positive ESI |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (%Bias) | Within ±15% |

| Mean Extraction Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Carbovir analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbovir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Carbovir primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) into the labeled tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except the blank. To the blank, add 20 µL of the 50:50 methanol/water mixture.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 5% B and equilibrate

-

Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions: As listed in Table 1.

Data Analysis

The data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Carbovir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Carbovir in the QC and unknown samples are then calculated from this calibration curve.

Visualizations

Caption: Experimental workflow for Carbovir analysis.

Application Notes and Protocols for Carbovir-13C,d2 in Pharmacokinetic Studies of Carbovir

These application notes provide a comprehensive overview of the use of Carbovir-13C,d2 as an internal standard in the pharmacokinetic analysis of Carbovir. This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical drug development.

Introduction

Carbovir is a potent carbocyclic nucleoside analog that inhibits the reverse transcriptase of the human immunodeficiency virus (HIV) and is the active metabolite of the prodrug Abacavir.[1][2][3] Accurate determination of Carbovir concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for matrix effects and variability in sample processing and instrument response.

Pharmacokinetic Parameters of Carbovir in Rats

The following tables summarize the key pharmacokinetic parameters of Carbovir in rats following intravenous (IV) and oral (PO) administration. This data is essential for designing and interpreting pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Carbovir in Rats after a Single Intravenous Dose.

| Parameter | 20 mg/kg[1][2] | 10 mg/kg[4] | 120 mg/kg[4] |

| Terminal Elimination Half-Life (t½) | 21.4 ± 4.37 min | - | - |

| Total Body Clearance (CL) | 55.2 ± 13.8 ml/min/kg | Decreased 5-fold as dose increased | - |

| Volume of Distribution at Steady State (Vss) | 1123 ± 250 ml/kg | - | - |

Table 2: Pharmacokinetic Parameters of Carbovir in Rats after a Single Oral Dose.

| Parameter | 60 mg/kg[1][2] | 10 mg/kg[4] | 120 mg/kg[4] |

| Terminal Half-Life (t½) | 81.0 ± 67.6 min | - | - |

| Oral Bioavailability (F) | 10.1 ± 3.5% | 43% | 3% |

Note: The pharmacokinetics of Carbovir in rats have been shown to be nonlinear, with systemic clearance decreasing as the intravenous dose is increased.[4] At lower doses, Carbovir is primarily eliminated via the renal route, which becomes saturated at higher doses.[4]

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of Carbovir in rats, utilizing this compound as an internal standard for LC-MS/MS analysis.

In-Life Phase: Animal Dosing and Sampling

-

Housing: Animals should be housed in standard conditions with ad libitum access to food and water.

-

Dosing:

-

Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) from the femoral vein at predetermined time points (e.g., 2, 5, 10, 15, 20, 30, 45, 60, 75, 90, 120, 150, 180, and 240 minutes post-dose).[1][2]

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Process blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

-

Objective: To quantify Carbovir concentrations in rat plasma using a validated LC-MS/MS method with this compound as an internal standard.

-

Materials:

-

Rat plasma samples

-

Carbovir analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation plates.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard, this compound (e.g., at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Carbovir: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the exact mass of Carbovir).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (shifted by the mass of the isotopes).

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Carbovir to this compound against the concentration of Carbovir standards.

-

Determine the concentration of Carbovir in the plasma samples from the calibration curve.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

-

Visualizations

Metabolic Pathway of Carbovir

The following diagram illustrates the intracellular metabolic activation of Carbovir to its active triphosphate form, which is responsible for its antiviral activity.

Caption: Intracellular activation pathway of Carbovir.

Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for the quantification of Carbovir in plasma samples.

Caption: Bioanalytical workflow for Carbovir quantification.

References

- 1. Pharmacokinetics and bioavailability of carbovir, a carbocyclic nucleoside active against human immunodeficiency virus, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics of (-)-carbovir in rats. Evidence for nonlinear elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Carbovir in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is effective against the human immunodeficiency virus (HIV). As with many antiviral agents, the precise and accurate quantification of Carbovir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantification of Carbovir in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Carbovir-13C,d2, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

This compound is an ideal internal standard as its chemical and physical properties are nearly identical to those of the unlabeled analyte, Carbovir. It co-elutes with Carbovir chromatographically but is differentiated by its mass in the mass spectrometer, providing reliable quantification.

Physicochemical Properties

| Compound | Formula | Molecular Weight |

| Carbovir | C₁₁H₁₃N₅O₂ | 247.25 g/mol |

| This compound | C₁₀¹³CH₁₁D₂N₅O₂ | 250.26 g/mol [1][2] |

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of Carbovir.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Carbovir from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Parameters:

| Parameter | Value |

|---|---|